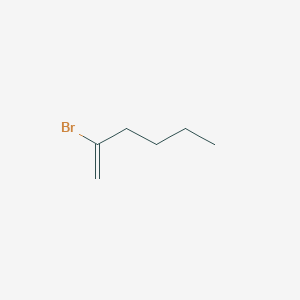

2-Bromo-1-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3017-66-1 |

|---|---|

Molecular Formula |

C6H11Br |

Molecular Weight |

163.06 g/mol |

IUPAC Name |

2-bromohex-1-ene |

InChI |

InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h2-5H2,1H3 |

InChI Key |

WRAXOEFICNTJOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Bromo-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-hexene is a vinyl bromide compound with significant potential in organic synthesis, serving as a versatile building block for the introduction of a hexenyl group in various molecular architectures. Its utility is particularly pronounced in cross-coupling reactions and the formation of Grignard reagents, making it a valuable intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. It is important to note that while some data is experimentally determined, many of the physical properties are estimated based on computational models.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2-bromohex-1-ene, 1-Hexene, 2-bromo- | [1] |

| CAS Number | 3017-66-1 | [1] |

| Molecular Formula | C₆H₁₁Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [2] |

| Canonical SMILES | CCCCC(=C)Br | [2] |

| InChI | InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h2-5H2,1H3 | [2] |

| InChIKey | WRAXOEFICNTJOB-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Boiling Point | 138.85 °C | Estimated | [1] |

| Melting Point | -102.35 °C | Estimated | [1] |

| Density | 1.2129 g/cm³ | Estimated | [1] |

| Refractive Index | 1.3959 | Estimated | [1] |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents such as diethyl ether, tetrahydrofuran (B95107), and dichloromethane. | Inferred from properties of similar compounds. | [3] |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the vinyl protons on the C1 carbon, a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups in the butyl chain.

-

¹³C NMR: The spectrum would show distinct signals for the two sp² hybridized carbons of the double bond, with the carbon bearing the bromine atom shifted downfield. Signals for the four sp³ hybridized carbons of the butyl chain would also be present.

-

Infrared (IR) Spectroscopy: Key absorption peaks would be expected for the C=C stretch of the alkene and the C-H stretches of the vinyl and alkyl groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, two primary synthetic routes can be proposed based on standard organic chemistry transformations.

Synthesis from 1,2-Dibromohexane (B1595260)

This method involves the elimination of one equivalent of hydrogen bromide from 1,2-dibromohexane to form the desired vinyl bromide.

Reaction:

Workflow Diagram:

Caption: A logical workflow for the synthesis of this compound via elimination.

Detailed Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, dissolve 1,2-dibromohexane (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Addition of Base: Slowly add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Synthesis from 1-Hexyne (B1330390)

This route involves the hydrobromination of 1-hexyne. To achieve the desired regioselectivity (Markovnikov addition), specific conditions are required.

Reaction:

Workflow Diagram:

Caption: A logical workflow for the synthesis of this compound via hydrobromination.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve 1-hexyne (1.0 eq) in an anhydrous solvent like dichloromethane.

-

Addition of HBr: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.

-

Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and removal of the solvent, purify the crude product by fractional distillation.

Reactivity

This compound, as a vinyl bromide, exhibits reactivity characteristic of this functional group. It is a key substrate for various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Vinyl bromides are excellent partners in a range of palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.[4][5][6]

-

Heck Reaction: this compound can be coupled with alkenes in the presence of a palladium catalyst and a base to form substituted dienes.[7][8][9][10][11]

-

Suzuki Coupling: Reaction with organoboron compounds (boronic acids or esters) under palladium catalysis provides a route to substituted styrenes or dienes.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields enynes.

-

C-N Coupling (Buchwald-Hartwig Amination): this compound can react with amines in the presence of a palladium catalyst and a strong base to form enamines.[4][5][6]

Signaling Pathway Diagram for Palladium-Catalyzed Cross-Coupling:

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Grignard Reagent Formation

Like many alkyl and aryl halides, this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 1-hexen-2-ylmagnesium bromide.[12][13][14][15][16] This organometallic reagent is a potent nucleophile and a strong base, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

Workflow for Grignard Reagent Formation and Reaction:

Caption: The process of forming a Grignard reagent and its subsequent reaction.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many organobromine compounds, it is expected to be flammable and an irritant to the skin, eyes, and respiratory system.[17][18][19][20][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with a range of potential applications in organic chemistry and drug development. While many of its physical properties are currently estimated, its reactivity, particularly in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, is well-established based on the principles of vinyl halide chemistry. The experimental protocols provided in this guide, derived from established methodologies for similar compounds, offer a solid foundation for its synthesis and use in a research setting. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 2-Bromohex-1-ene | C6H11Br | CID 12555717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vinyl bromide - Wikipedia [en.wikipedia.org]

- 4. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. | Department of Chemistry [chem.web.ox.ac.uk]

- 6. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. airgas.com [airgas.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Bromo-1-hexene: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-hexene, a valuable vinyl halide intermediate in organic synthesis. This document details its chemical and physical properties, outlines key synthetic methodologies, explores its reactivity, particularly in cross-coupling reactions, and discusses its potential applications in the field of drug development.

Core Properties of this compound

This compound, a colorless liquid at room temperature, is a versatile building block for introducing a hexenyl moiety into more complex molecular architectures. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3017-66-1 | [1] |

| Molecular Formula | C6H11Br | [1] |

| Molecular Weight | 163.056 g/mol | [1] |

| Boiling Point | 138.85°C (estimate) | |

| Density | 1.2129 g/cm³ (estimate) | |

| Refractive Index | 1.3959 (estimate) | |

| LogP | 3.08520 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the elimination of HBr from a dibrominated precursor or the hydrobromination of an alkyne.

Dehydrobromination of 1,2-Dibromohexane (B1595260)

A common method for the synthesis of this compound is the dehydrobromination of 1,2-dibromohexane. This reaction typically employs a strong base to facilitate the elimination of one equivalent of hydrogen bromide.

Experimental Protocol:

-

Materials: 1,2-dibromohexane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dibromohexane in anhydrous DMSO.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of DBU to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

-

Logical Relationship for Dehydrobromination:

Hydrobromination of 1-Hexyne (B1330390)

The addition of hydrogen bromide across the triple bond of 1-hexyne can also yield this compound. The regioselectivity of this reaction can be controlled by the reaction conditions.

Experimental Protocol:

-

Materials: 1-Hexyne, Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas), radical initiator (e.g., benzoyl peroxide, for anti-Markovnikov addition if desired, though not for the target compound), inert solvent (e.g., pentane (B18724) or hexane).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a gas inlet, a dropping funnel, and a magnetic stirrer, dissolve 1-hexyne in an anhydrous, inert solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture for the prescribed time, monitoring its progress by GC-MS.

-

Once the reaction is complete, carefully quench any remaining HBr with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation under reduced pressure.

-

Reaction Pathway for Hydrobromination:

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its vinyl bromide moiety. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. Vinyl halides, in general, are used as intermediates in the synthesis of various pharmaceutical products.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom, enabling the construction of more complex molecular scaffolds.

Experimental Workflow for Suzuki-Miyaura Coupling:

A typical workflow for a Suzuki-Miyaura coupling reaction involving a vinyl bromide like this compound is depicted below.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

-

Materials: this compound, an aryl or vinyl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst (typically 1-5 mol%) and the ligand, if required.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir vigorously.

-

Monitor the reaction's progress using TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.

-

Role in Drug Development

Vinyl halides are recognized as important intermediates in the synthesis of pharmaceuticals.[2][3] The vinyl group can be incorporated into a larger molecule to act as a reactive handle for further functionalization or to be part of the final pharmacophore. The ability of this compound to participate in stereospecific cross-coupling reactions makes it a valuable tool for the synthesis of complex, chiral molecules, which are often required for biological activity.

References

Spectroscopic Profile of 2-Bromo-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the vinyl bromide compound, 2-bromo-1-hexene. Due to the limited availability of public experimental spectra, this guide presents predicted data obtained from validated computational models, serving as a valuable resource for the identification and characterization of this molecule. The information herein is intended to support research and development activities where this compound may be a key intermediate or target molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.65 | d | 1H | =CH₂ (geminal, trans to Br) |

| 5.40 | d | 1H | =CH₂ (geminal, cis to Br) |

| 2.35 | t | 2H | -CH₂-C= |

| 1.45 | m | 2H | -CH₂-CH₂-C= |

| 1.35 | m | 2H | -CH₂-CH₃ |

| 0.90 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 135.5 | C-Br |

| 117.0 | =CH₂ |

| 38.5 | -CH₂-C= |

| 30.0 | -CH₂-CH₂-C= |

| 22.0 | -CH₂-CH₃ |

| 13.8 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch |

| 2955, 2930, 2870 | Strong | C-H stretch (alkyl) |

| 1630 | Medium | C=C stretch |

| 1465, 1380 | Medium | C-H bend (alkyl) |

| 890 | Strong | =CH₂ out-of-plane bend |

| 650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 162/164 | 50/49 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 83 | 100 | [M - Br]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

An In-depth Technical Guide on the Stability and Reactivity of 2-Bromo-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 2-bromo-1-hexene, a valuable unsaturated alkyl halide intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing key data on its physical properties, stability considerations, and diverse chemical transformations.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol .[1][2] While comprehensive, experimentally verified data is limited, the following table summarizes its key physical properties, including several estimated values.

| Property | Value | Reference |

| CAS Number | 3017-66-1 | [3] |

| Molecular Formula | C₆H₁₁Br | [1][2][3] |

| Molecular Weight | 163.06 g/mol | [1] |

| Boiling Point | 138.85 °C (estimate) | [3] |

| Melting Point | -102.35 °C (estimate) | [3] |

| Density | 1.2129 g/mL (estimate) | [3] |

| Refractive Index | 1.3959 (estimate) | [3] |

Stability and Handling

As an unsaturated haloalkane, this compound requires careful handling and storage to prevent degradation.[4] Haloalkanes, in general, can be sensitive to light and heat, which can promote decomposition.[5][6] For bromoalkenes, this can involve processes like dehydrobromination.

Key Stability Considerations:

-

Light Sensitivity: Upon exposure to light, bromoalkanes can decompose, leading to the formation of diatomic bromine (Br₂), which may cause a brownish discoloration.[7]

-

Thermal Instability: Elevated temperatures can accelerate decomposition reactions. For some bromoalkanes, thermal decomposition can proceed via radical chain mechanisms, often catalyzed by the hydrogen bromide produced during the reaction.[8]

-

Hydrolysis: Like other alkyl halides, this compound can undergo hydrolysis, particularly in the presence of water and nucleophiles. The oxidative hydrolysis of bromoalkenes can lead to the formation of α-bromoketones.[9]

Recommended Storage and Handling:

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes.

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis due to the presence of both a reactive vinyl bromide and a hexyl chain. It can participate in a variety of transformations, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution

Nucleophilic substitution at a vinylic carbon, as in this compound, is generally less facile than at a saturated sp³ carbon. However, under appropriate conditions, these reactions can proceed. The mechanism can be complex and may involve concerted (Sₙ2-like) or stepwise pathways.[10][11] Intramolecular nucleophilic substitution on vinylic bromides has been shown to proceed with inversion of configuration.[10]

Elimination Reactions

Treatment of this compound with a strong base is expected to induce an elimination reaction, leading to the formation of alkynes or dienes. The regioselectivity of the elimination is influenced by the nature of the base and the substrate. The use of bulky bases tends to favor the formation of the less substituted alkene (Hofmann elimination), while smaller, strong bases often lead to the more substituted alkene (Zaitsev elimination).[12]

Metal-Catalyzed Cross-Coupling Reactions

Vinylic bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide.[13][14] Vinylic bromides readily participate in this reaction, providing a route to substituted alkenes.[15]

The Heck reaction is the palladium-catalyzed vinylation of an organic halide.[16][17][18] this compound can serve as the vinyl halide partner in this reaction, coupling with alkenes to form dienes.[19] The reaction typically exhibits high stereoselectivity for the trans product.[17]

Vinylic bromides can be converted into Grignard reagents (vinylmagnesium bromides) by reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF).[3][20][21] These Grignard reagents are potent nucleophiles and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[22]

Experimental Protocols

While specific, validated protocols for this compound are not widely available in the searched literature, the following sections provide detailed methodologies for key transformations based on analogous systems. These should serve as a strong starting point for reaction optimization.

Synthesis of this compound

A plausible synthetic route to this compound is the hydrobromination of 1-hexyne. The addition of one equivalent of HBr to a terminal alkyne can yield a mixture of E and Z isomers of the corresponding vinyl bromide.[23][24] Another reported method involves the elimination of HBr from 1,2-dibromohexane (B1595260).[3]

Protocol: Synthesis of this compound from 1,2-Dibromohexane [3]

-

Reactants: 1,2-dibromohexane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Solvent: Dimethylsulfoxide-d6 (for monitoring, other aprotic polar solvents can be used).

-

Procedure:

-

Dissolve 1,2-dibromohexane in the chosen solvent.

-

Add DBU to the solution at room temperature (22 °C).

-

Stir the reaction mixture for 2 hours.

-

Monitor the reaction progress by NMR or GC.

-

Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purify the crude product by distillation or column chromatography.

-

-

Reported Yield: 55.0%[3]

Grignard Reaction

Protocol: Formation of a Grignard Reagent from a Vinyl Bromide [3][20]

-

Reactants: Vinyl bromide (e.g., this compound), magnesium turnings.

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place magnesium turnings.

-

Add enough anhydrous THF to cover the magnesium.

-

Add a small amount of the vinyl bromide to initiate the reaction. Initiation may be aided by the addition of a small crystal of iodine or a few drops of methyl iodide.[3][20]

-

Once the reaction has started, add the remaining vinyl bromide, dissolved in THF, dropwise at a rate that maintains a moderate reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete conversion.

-

The resulting Grignard solution can be used directly in subsequent reactions.

-

Suzuki-Miyaura Coupling

Protocol: Suzuki-Miyaura Coupling of a Vinyl Bromide [13][15][25]

-

Reactants: Vinyl bromide (e.g., this compound), an arylboronic acid.

-

Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand).

-

Base: An aqueous solution of a base such as Na₂CO₃ or K₂CO₃.

-

Solvent: A two-phase system, often toluene/water or dioxane/water.

-

Procedure:

-

To a Schlenk flask, add the vinyl bromide, arylboronic acid, palladium catalyst, and base.

-

Degas the solvent mixture and add it to the flask under an inert atmosphere.

-

Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 60 to 100 °C.[19]

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Heck Reaction

Protocol: Heck Reaction of a Vinyl Bromide [1][16][19]

-

Reactants: Vinyl bromide (e.g., this compound), an alkene (e.g., styrene (B11656) or an acrylate).

-

Catalyst: A palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃ or a bidentate phosphine).

-

Base: A tertiary amine (e.g., Et₃N) or an inorganic base (e.g., KOAc).

-

Solvent: A polar aprotic solvent such as DMF or acetonitrile.

-

Procedure:

-

In a reaction vessel, combine the vinyl bromide, alkene, palladium catalyst, ligand, and base.

-

Add the degassed solvent under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature, typically between 80 and 140 °C.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the mixture, perform an aqueous work-up, and extract the product.

-

Purify the product by column chromatography or distillation.

-

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the vinylic protons, the allylic protons, and the protons of the butyl chain. The two geminal vinylic protons on C1 would likely appear as distinct signals in the region of 5-6 ppm. The protons on the butyl chain would appear further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms. The sp² carbons of the double bond would appear in the downfield region (typically 110-140 ppm).

IR Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

C=C stretching of the alkene at approximately 1640 cm⁻¹.

-

=C-H stretching of the vinylic protons above 3000 cm⁻¹.

-

C-H stretching of the aliphatic chain just below 3000 cm⁻¹.

-

C-Br stretching, which typically appears in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom. Fragmentation would likely involve the loss of a bromine radical and cleavage of the alkyl chain. A GC-MS spectrum of this compound is noted to be available in the PubChem database.[2][12]

Visualizations

Synthesis of this compound

Key Reactions of this compound

References

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. 2-Bromohex-1-ene | C6H11Br | CID 12555717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Haloalkane - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 17. Heck Reaction [organic-chemistry.org]

- 18. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 19. researchgate.net [researchgate.net]

- 20. orgsyn.org [orgsyn.org]

- 21. nbinno.com [nbinno.com]

- 22. youtube.com [youtube.com]

- 23. brainly.com [brainly.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-bromo-1-hexene, tailored for laboratory and research environments. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for structurally related alkyl halides to ensure a conservative and robust approach to its handling.

Chemical and Physical Properties

Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. This data is crucial for designing safe experimental setups, storage solutions, and emergency procedures.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁Br | [1][2][3][4][5] |

| Molecular Weight | 163.06 g/mol | [1][3] |

| CAS Number | 3017-66-1 | [2][4] |

| Appearance | Data not available | |

| Boiling Point (estimated) | 138.85 °C | [2] |

| Melting Point (estimated) | -102.35 °C | [2] |

| Density (estimated) | 1.2129 g/cm³ | [2] |

| Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Flash Point | Data not available |

Hazard Identification and Toxicological Information

-

Skin and Eye Irritation: Similar to other organic halides, this compound is likely to cause skin and eye irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.

-

Flammability: As a volatile organic compound, it may be flammable and its vapors could form explosive mixtures with air.

Note: The absence of specific toxicity data does not imply that the substance is harmless. It is crucial to handle this compound as a potentially hazardous substance.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles and/or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before each use. |

| Body Protection | A flame-retardant laboratory coat, fully buttoned. |

| Respiratory Protection | All handling of volatile chemicals should be conducted in a certified chemical fume hood. |

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[6]

-

Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6] Do not smell or taste the chemical.[6]

-

Transferring: Use appropriate, clean, and dry glassware and equipment for transferring the chemical. Avoid mouth pipetting.[7]

-

Scale of Work: Whenever possible, work with the smallest practical quantities of the substance.

Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Store in a tightly sealed, properly labeled container.

-

Environment: Keep the container in a cool, dry, and well-ventilated place.[8]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases, as these may initiate hazardous reactions.[9]

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Reactivity and Incompatibilities

Understanding the reactivity of this compound is critical for preventing dangerous reactions.

| Incompatible Materials | Potential Hazards |

| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |

| Strong Bases | May promote elimination or other unintended reactions. |

| Peroxide Formation | While not explicitly documented for this compound, some alkenes can form explosive peroxides over time when exposed to air and light. It is prudent to consider this possibility. |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[10] |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air.[10] If breathing is difficult or symptoms such as headache or dizziness occur, seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Prevent entry into the affected area until it is declared safe by trained personnel.

-

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all liquid and solid waste contaminated with this compound in separate, clearly labeled, and sealed containers.

-

Disposal Route: Dispose of hazardous waste through your institution's EHS office, in strict accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[6]

Visualizations

To further aid in the understanding of the safety protocols, the following diagrams illustrate key workflows and relationships.

Caption: Workflow for the safe handling of this compound.

Caption: General emergency response procedure for chemical exposure.

References

- 1. 2-Bromohex-1-ene | C6H11Br | CID 12555717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 9. benchchem.com [benchchem.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

understanding the molecular structure of hexene

An In-depth Technical Guide to the Molecular Structure of Hexene

Introduction

Hexene, a hydrocarbon with the chemical formula C₆H₁₂, is a significant compound in the fields of polymer chemistry and organic synthesis. As a linear alpha-olefin, its most common isomer, 1-hexene, serves as a crucial comonomer in the production of polyethylene, where it helps to control polymer density and other physical properties.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of hexene's molecular structure is paramount for predicting its reactivity, understanding its physical properties, and developing analytical methods for its characterization. This guide provides a detailed examination of the isomers, molecular geometry, and the experimental protocols used to elucidate the structure of hexene.

Isomers of Hexene

The molecular formula C₆H₁₂ gives rise to a multitude of isomers, which are molecules that share the same molecular formula but have different arrangements of atoms.[2] These isomers can be broadly categorized into constitutional (or structural) isomers and stereoisomers. Hexene has 13 distinct alkene isomers, excluding geometric (E/Z) and optical (R/S) isomers.[1][3]

2.1 Constitutional Isomers

Constitutional isomers differ in the connectivity of their atoms. This can manifest as variations in the carbon skeleton (chain isomerism) or the position of the double bond (positional isomerism).

-

Positional Isomers : These isomers have the same carbon backbone but differ in the location of the C=C double bond. The straight-chain isomers of hexene are 1-hexene, 2-hexene (B8810679), and 3-hexene (B12438300).[2][4]

-

Chain Isomers : These isomers have different arrangements of the carbon chain itself, such as branched structures. Examples include methylpentenes and dimethylbutenes.[1][5]

2.2 Stereoisomers

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms.

-

Geometric (E/Z) Isomers : Due to the restricted rotation around the C=C double bond, isomers can exist where substituents are on the same side (Z, from the German zusammen) or opposite sides (E, from the German entgegen) of the double bond. Both 2-hexene and 3-hexene exhibit E/Z isomerism.[1][6]

-

Optical (R/S) Isomers : Isomers that are non-superimposable mirror images of each other (enantiomers) exist if the molecule contains a chiral center. For example, 3-methylpent-1-ene possesses a chiral carbon and thus has (R) and (S) enantiomers.[1]

Molecular Geometry and Bonding

The geometry of hexene is dictated by the hybridization of its carbon atoms. The carbons involved in the C=C double bond are sp² hybridized, leading to a planar geometry with bond angles of approximately 120°.[7] The remaining saturated carbons are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°.[8]

3.1 Bond Lengths and Angles

The C=C double bond is shorter and stronger than the C-C single bonds within the molecule. The specific bond lengths and angles can be determined experimentally using techniques like X-ray diffraction or electron diffraction.[8]

| Bond Type | Hybridization | Typical Bond Length (pm) | Typical Bond Angle (°) |

| C=C | sp² - sp² | 134 | ~120 |

| C-C | sp² - sp³ | 150 | ~120 (at sp² C) |

| C-C | sp³ - sp³ | 154 | ~109.5 |

| C-H | sp² - s | 107 | ~120 |

| C-H | sp³ - s | 109 | ~109.5 |

| Table 1: Typical bond parameters in hexene isomers.[8] |

3.2 Physical Properties

The different structural arrangements of hexene isomers lead to variations in their physical properties, such as boiling point and density.

| Isomer | Boiling Point (°C) | Density (g/cm³ at 20°C) | Refractive Index (at 20°C) |

| 1-Hexene | 63.48 | 0.673 | 1.3879 |

| (E)-2-Hexene | 67.9 | 0.6733 (at 25°C) | 1.3936 |

| (Z)-2-Hexene | 68.8 | 0.6824 (at 25°C) | 1.3979 |

| (E)-3-Hexene | 67.1 | 0.6772 | 1.3943 |

| (Z)-3-Hexene | 66.4 | 0.6778 | 1.3947 |

| Table 2: Physical properties of selected hexene isomers.[1] |

Experimental Protocols for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous identification and structural characterization of hexene isomers.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective : To separate isomers and determine the molecular weight and fragmentation pattern of each component.

-

Methodology :

-

Sample Preparation : Prepare a dilute solution (~100 ppm) of the hexene sample in a volatile solvent like hexane.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters :

-

Injector Temperature : 250 °C

-

Column : A non-polar column (e.g., DB-5ms) is used to separate compounds based on boiling point.

-

Oven Program : Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 200.

-

-

-

Data Interpretation : The mass spectrum of hexene will show a molecular ion peak (M⁺) at m/z 84. Characteristic fragment ions help identify the structure.[9][10]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To provide detailed information about the carbon-hydrogen framework of the molecule.

-

Methodology :

-

Sample Preparation : Dissolve approximately 5-10 mg of the hexene sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation : A 400 MHz or higher NMR spectrometer.

-

Acquisition : Acquire both ¹H (proton) and ¹³C (carbon-13) NMR spectra. Standard pulse programs are used.

-

-

Data Interpretation : The chemical shifts, multiplicities (splitting patterns), and integration of peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise determination of the molecule's connectivity.[9]

| ¹H NMR Data for 1-Hexene | ¹³C NMR Data for 1-Hexene | |

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| ~5.8 | H-2 (ddt) | 139.2 |

| ~5.0 | H-1 (dd) | 114.1 |

| ~4.9 | H-1' (dd) | 33.8 |

| ~2.0 | H-3 (q) | 31.5 |

| ~1.4 | H-4 (sextet) | 22.4 |

| ~1.3 | H-5 (sextet) | 14.1 |

| ~0.9 | H-6 (t) | |

| Table 3 & 4: Summary of ¹H and ¹³C NMR spectroscopic data for 1-Hexene.[9] |

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective : To identify the functional groups present in the molecule.

-

Methodology :

-

Sample Preparation : For liquid samples like hexene, the analysis can be performed neat using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Acquisition :

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place one drop of the hexene sample onto the crystal and acquire the sample spectrum.

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

-

-

Data Interpretation : The IR spectrum of hexene will show characteristic absorption bands.[11]

-

~3080 cm⁻¹ : =C-H stretch (alkene)

-

~2850-2960 cm⁻¹ : C-H stretch (alkane)

-

~1640 cm⁻¹ : C=C stretch[11]

-

~1465 cm⁻¹ : C-H bend

-

Conclusion

The molecular structure of hexene is diverse, encompassing a wide range of constitutional isomers and stereoisomers, each with unique physical and chemical properties. A comprehensive understanding of its structure is enabled by a suite of powerful analytical techniques, including GC-MS, NMR, and FTIR spectroscopy. The detailed protocols and data presented in this guide provide a foundational framework for researchers and scientists to identify, characterize, and utilize hexene and its isomers in various applications, from polymer science to the synthesis of fine chemicals.

References

- 1. Hexene - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. brainly.in [brainly.in]

- 4. How many straight-chain isomers are there of hexene, {C}{{6}}{H}{{12}}?.. [askfilo.com]

- 5. quora.com [quora.com]

- 6. 25 constitutional isomers of molecular formula C6H12, names, functional group structural isomers carbon chain isomers structural formula skeletal formula of R/S E/Z stereoisomers geometric optical isomerism isomers of C6H12 Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. quora.com [quora.com]

- 11. scribd.com [scribd.com]

Foundational Research on Bromo-Dienes in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bromo-dienes have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique combination of a reactive diene system and a synthetically tractable carbon-bromine bond allows for a wide range of chemical transformations, making them invaluable intermediates in the construction of complex molecular architectures, including natural products and pharmaceutical agents. This technical guide provides an in-depth overview of the foundational research on bromo-dienes, focusing on their synthesis, key reactions, and applications, with a strong emphasis on quantitative data and detailed experimental protocols.

Synthesis of Bromo-Dienes

The strategic introduction of a bromine atom into a diene framework can be achieved through various synthetic methodologies. One of the most efficient and stereoselective methods involves the palladium-catalyzed reaction of α-allenic acetates with lithium bromide.

Palladium-Catalyzed Synthesis from α-Allenic Acetates

A highly stereoselective route to access (Z,E)-2-bromo-1,3-dienes is the palladium(II) acetate-catalyzed reaction of acetylated α-allenic alcohols with lithium bromide. This method is notable for its ability to convert a diastereomeric mixture of the starting allene (B1206475) into a single, well-defined isomer of the bromo-diene.

Quantitative Data for Palladium-Catalyzed Bromo-Diene Synthesis

| Entry | R¹ | R² | Time (h) | Yield (%) |

| 1 | H | n-Bu | 2 | 85 |

| 2 | H | Ph | 3 | 82 |

| 3 | Me | n-Bu | 2 | 88 |

| 4 | Me | Ph | 4 | 75 |

| Reaction Conditions: Acylated α-allenic alcohol (1.0 mmol), LiBr (1.2 mmol), Pd(OAc)₂ (0.015 mmol) in acetonitrile (B52724) (5 mL) at room temperature. |

Experimental Protocol: Synthesis of (Z,E)-2-Bromo-5-phenylpenta-1,3-diene

-

To a stirred solution of the acetylated α-allenic alcohol (1.0 equiv) in acetonitrile, add lithium bromide (1.2 equiv).

-

Add palladium(II) acetate (B1210297) (0.015 equiv) to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (Z,E)-2-bromo-1,3-diene.

Proposed Catalytic Cycle for Palladium-Catalyzed Bromo-Diene Synthesis

Caption: Proposed mechanism for the palladium-catalyzed synthesis of bromo-dienes.

Key Reactions of Bromo-Dienes

The bromine substituent in bromo-dienes serves as a versatile handle for a variety of subsequent transformations, most notably in cycloaddition and cross-coupling reactions.

Diels-Alder Cycloaddition Reactions

2-Bromo-1,3-butadienes are effective substrates in tandem Diels-Alder/transition metal cross-coupling reaction sequences.[1][2][3] The bromine atom can act as a directing group in the cycloaddition, and the resulting vinyl bromide cycloadducts are primed for further functionalization.[1][2][3] The intermolecular cycloaddition of 2-bromo-1,3-dienes with activated dienophiles often proceeds with high yields and good to excellent endo diastereoselectivity under Lewis acid catalysis.[1][2][3]

Experimental Protocol: Diels-Alder Reaction of 2-Bromo-1,3-butadiene (B159164) with Acrolein

-

To a solution of 2-bromo-1,3-butadiene (1.0 equiv) and acrolein (1.2 equiv) in dichloromethane (B109758) at -78 °C, add tin tetrachloride (1.1 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the Diels-Alder adduct.

Logical Workflow for Tandem Diels-Alder/Cross-Coupling

Caption: Logical workflow for the tandem Diels-Alder and cross-coupling reactions.

Cross-Coupling Reactions

The carbon-bromine bond in bromo-dienes is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, providing access to highly functionalized and structurally diverse molecules.

The Suzuki-Miyaura coupling reaction of bromo-dienes with organoboron reagents is a powerful method for the formation of new carbon-carbon bonds. This reaction is known for its mild reaction conditions and tolerance of a wide array of functional groups.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

| Entry | Aryl Bromide | Arylboronic Acid | Base | Solvent | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453) | 60 |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 65 |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,5-Dimethylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70 |

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-(Trifluoromethyl)phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 45 |

| Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (5 mol%), base (2.0 mmol), solvent (5 mL), 70-80 °C.[4] |

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Diene Derivative

-

In a Schlenk flask, combine the bromo-diene derivative (1.0 equiv), the corresponding boronic acid (1.2 equiv), palladium(0) tetrakis(triphenylphosphine) (0.05 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed 1,4-dioxane and water (4:1 mixture).

-

Heat the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

The Stille coupling reaction provides another efficient route for C-C bond formation by reacting bromo-dienes with organostannane reagents. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.[5]

General Reaction Parameters for Stille Coupling

| Reagent | Typical Equiv. | Notes |

| Bromo-diene | 1.0 | |

| Organostannane | 1.1 - 1.5 | Excess can be used to drive the reaction. |

| Palladium Catalyst | 0.01 - 0.05 | e.g., Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand (optional) | 0.02 - 0.1 | e.g., PPh₃, AsPh₃ |

| Solvent | - | Anhydrous and degassed (e.g., Toluene, THF, Dioxane) |

Experimental Protocol: Stille Coupling of a Bromo-Diene with Tributyl(vinyl)tin (B143874)

-

To a solution of the bromo-diene (1.0 equiv) in anhydrous toluene, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

-

Add tributyl(vinyl)tin (1.2 equiv) to the reaction mixture.

-

Heat the mixture to reflux for 6 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the solution with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts, followed by brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.

-

Purify the product by flash chromatography.

Catalytic Cycle of a Generic Cross-Coupling Reaction

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in Drug Development

The ability to stereoselectively synthesize highly functionalized molecules makes bromo-dienes attractive intermediates in the synthesis of pharmaceutically active compounds. The diene moiety is a common structural motif in many natural products with biological activity, and the bromine atom provides a convenient point for late-stage functionalization to create libraries of potential drug candidates for structure-activity relationship (SAR) studies. Halogen atoms, including bromine, can also enhance the lipophilicity and membrane permeability of drug molecules, potentially improving their pharmacokinetic properties.[6]

Conceptual Workflow for Bromo-Diene in Drug Discovery

References

- 1. Synthetic methodologies to access skipped dienes: a focus on the catalytic systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00646E [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoinduced Palladium-Catalyzed Carbofunctionalization of Conjugated Dienes Proceeding via Radical-Polar Crossover Scenario: 1,2-Aminoalkylation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An expedient synthesis of highly functionalized 1,3-dienes by employing cyclopropenes as C4 units - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-1-hexene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2-bromo-1-hexene in various palladium-catalyzed cross-coupling reactions. This versatile vinyl bromide serves as a valuable building block for the synthesis of a wide array of organic molecules, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecular architectures from readily available starting materials.[1] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki, Stille, and Negishi couplings) or migratory insertion (for Heck coupling), and concluding with reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. The Buchwald-Hartwig amination follows a similar cycle for the formation of C-N bonds.[2][3][4][5]

This compound is a particularly useful substrate for these transformations due to the reactivity of its vinyl bromide moiety, which readily participates in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide.

Application Note: The Suzuki-Miyaura coupling of this compound with various aryl or vinylboronic acids provides a straightforward route to substituted 1,1-disubstituted alkenes. These products can serve as key intermediates in the synthesis of natural products and pharmaceutical compounds. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add a degassed mixture of toluene (5 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-1-hexene.

Quantitative Data (Representative):

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | 80 | 16 | 75-85 |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4]

Application Note: The Heck reaction of this compound with various alkenes, such as styrenes or acrylates, leads to the formation of conjugated dienes. These structures are valuable motifs in organic electronics and as precursors for cycloaddition reactions. The regioselectivity of the addition to the alkene partner is a key consideration in this reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene (B11656)

Reaction Scheme:

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Add triethylamine (2.0 mmol, 2.0 equiv) and N,N-dimethylformamide (5 mL).

-

Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 16 | 70-85 |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 100 | 12 | 65-80 |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 24 | 50-65 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3]

Application Note: The Sonogashira coupling of this compound with terminal alkynes provides a direct route to conjugated enynes. These motifs are prevalent in natural products, pharmaceuticals, and organic materials. The reaction is typically cocatalyzed by palladium and copper salts.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Reaction Scheme:

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (B95107) (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add a solution of this compound (1.0 mmol, 1.0 equiv) in degassed tetrahydrofuran (5 mL).

-

Add phenylacetylene (1.2 mmol, 1.2 equiv) followed by degassed triethylamine (3.0 mmol, 3.0 equiv).

-

Stir the reaction mixture at 60 °C for 8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data (Representative):

| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 8 | 80-90 |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 10 | 75-85 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 80 | 12 | 70-80 |

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide.[5]

Application Note: The Stille coupling of this compound with various organostannanes is a powerful method for creating new C-C bonds. This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant consideration.

Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin (B143874)

Reaction Scheme:

Materials:

-

This compound

-

Tributyl(vinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

-

Add tributyl(vinyl)tin (1.1 mmol, 1.1 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Heat the reaction mixture to 100 °C for 12 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to remove tin byproducts. A potassium fluoride (B91410) workup can also be employed.

Quantitative Data (Representative):

| Organostannane Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 100 | 12 | 70-85 |

| Tributyl(phenyl)tin | Pd₂(dba)₃ / P(furyl)₃ | THF | 80 | 16 | 75-90 |

| Tributyl(ethynyl)tin | PdCl₂(PPh₃)₂ | Dioxane | 90 | 10 | 65-80 |

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with organic halides.[6]

Application Note: The Negishi coupling of this compound with organozinc reagents is a highly effective method for forming C-C bonds, particularly for sp²-sp³ and sp²-sp² connections. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reactions under milder conditions. However, they are also more sensitive to air and moisture.[6]

Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

Reaction Scheme:

Materials:

-

This compound

-

Phenylzinc chloride (prepared in situ or as a solution)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

-

To this mixture, add a solution of phenylzinc chloride (1.2 mmol, 1.2 equiv) in THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Organozinc Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 25 | 6 | 80-95 |

| Ethylzinc bromide | Pd(dppf)Cl₂ | Dioxane | 50 | 8 | 70-85 |

| Vinylzinc chloride | Pd₂(dba)₃ / XPhos | THF | 40 | 4 | 75-90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds.[2]

Application Note: The Buchwald-Hartwig amination of this compound with primary or secondary amines provides access to a variety of enamines. These compounds are important intermediates in the synthesis of heterocycles and other nitrogen-containing molecules. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.[2]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline (B41778)

Reaction Scheme:

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the tube with argon.

-

Add a solution of this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data (Representative):

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 75-90 |

| Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 24 | 65-80 |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 90 | 20 | 70-85 |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Heck reaction.

Caption: Catalytic cycles of the Sonogashira coupling.

Caption: General catalytic cycle for Stille and Negishi couplings.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 2-Bromo-1-hexene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-1-hexene, a versatile precursor in modern organic synthesis. This vinyl bromide serves as a valuable building block for the formation of carbon-carbon and carbon-heteroatom bonds through a variety of transition-metal catalyzed cross-coupling reactions and the formation of organometallic reagents. The following sections detail its application in key synthetic transformations, providing generalized experimental protocols and expected outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of the hex-1-en-2-yl moiety onto various molecular scaffolds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1][2] this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to generate substituted 1,1-disubstituted alkenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-